molecular formula C9H6N2O B13929183 2,6-Naphthyridine-3-carbaldehyde

2,6-Naphthyridine-3-carbaldehyde

Cat. No.: B13929183
M. Wt: 158.16 g/mol
InChI Key: SWUJBBQNIHSSOO-UHFFFAOYSA-N
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Description

2,6-Naphthyridine-3-carbaldehyde (CAS 2899346-28-0) is a high-value chemical building block belonging to the naphthyridine family, a class of N-heterocyclic compounds known for a broad spectrum of pharmacological activities . This compound serves as a versatile synthetic intermediate for researchers developing novel substances in medicinal chemistry. The aldehyde functional group makes it a crucial precursor for further derivatization, including the synthesis of Schiff bases, which have shown enhanced biological potency when complexed with other compounds . Naphthyridine derivatives are extensively investigated for their antimicrobial properties, particularly in combating drug-resistant bacteria . These compounds often mimic the mechanism of early antibiotics like nalidixic acid, a 1,8-naphthyridine, which selectively inhibits bacterial DNA gyrase, thereby blocking DNA replication . Beyond anti-infective research, naphthyridine scaffolds are prominent in anticancer agent discovery. Naturally derived naphthyridines have demonstrated significant cytotoxic effects by inducing apoptosis and necrosis in various human cancer cell lines, including prostate and breast cancer . Furthermore, recent studies highlight the application of benzonaphthyridine carbaldehydes in creating novel chitosan Schiff bases with radical scavenging (antioxidant) activity and potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology . Researchers will find 2,6-Naphthyridine-3-carbaldehyde an invaluable starting material for projects aimed at developing new therapeutic agents with anti-infective, anticancer, and antioxidant properties.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2,6-naphthyridine-3-carbaldehyde

InChI

InChI=1S/C9H6N2O/c12-6-9-3-8-4-10-2-1-7(8)5-11-9/h1-6H

InChI Key

SWUJBBQNIHSSOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=NC=C21)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Naphthyridine-3-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for 2,6-Naphthyridine-3-carboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,6-Naphthyridine-3-carboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Naphthyridine Derivatives

Structural and Functional Group Variations

Naphthyridine isomers and derivatives differ in ring fusion positions and functional groups, leading to distinct physicochemical and pharmacological profiles. Below is a comparative analysis:

vs. 1,5-Naphthyridine-3-carboxamide Derivatives
Property 2,6-Naphthyridine-3-carbaldehyde 1,5-Naphthyridine-3-carboxamide (e.g., Compound 67 )
Functional Group Aldehyde (-CHO) Carboxamide (-CONH2)
Molecular Weight ~173 g/mol (estimated) 422 g/mol (C26H35N3O2)
Reactivity High (prone to nucleophilic additions, oxidations) Moderate (hydrogen bonding, stable under physiological conditions)
Pharmacological Role Synthetic intermediate Antibacterial/antiviral candidate (e.g., adamantyl derivatives)
Spectral Data IR: C=O stretch ~1700 cm⁻¹; NMR: δ 9.8–10.2 (CHO) 1H NMR (CDCl3): δ 1.2–2.5 (alkyl/adamantyl), δ 8.5 (naphthyridine H)
Comparison with Other Isomers (1,6-, 1,7-, 1,8-Naphthyridines)
  • Ring Fusion Position : The 2,6-isomer exhibits distinct electronic properties compared to 1,5- or 1,8-naphthyridines due to differences in nitrogen atom placement. For example, 1,5-naphthyridines display stronger basicity owing to proximal nitrogen atoms .
  • Solubility : 2,6-Naphthyridine-3-carbaldehyde is less water-soluble than 1,5-naphthyridine carboxamides, which benefit from hydrogen-bonding carboxamide groups .
  • Synthetic Utility : Aldehyde derivatives (e.g., 2,6-naphthyridine-3-carbaldehyde) are preferred for constructing Schiff bases or heterocyclic expansions, whereas carboxamides (e.g., 1,5-naphthyridine-3-carboxamide) are optimized for drug discovery due to stability and bioavailability .

Table 1: Key Properties of Select Naphthyridine Derivatives

Compound Melting Point (°C) Key Spectral Features Application
2,6-Naphthyridine-3-carbaldehyde Not explicitly reported IR: 1700 cm⁻¹ (C=O) Organic synthesis, ligand design
1,5-Naphthyridine-3-carboxamide 40 mg yield (25%) LC-MS: m/z 422 Antimicrobial drug development
Decahydro-1,6-naphthyridine Crystallized X-ray diffraction data Structural studies, enzyme inhibitors

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